MAGL Inhibition Potency Relative to Less Optimized Benzoylpiperidine Derivatives
While direct data for the specific ethyl ester is limited, the benzoylpiperidine class demonstrates that optimized derivatives achieve a 146-fold improvement in MAGL inhibitory potency compared to early lead compounds. This establishes a clear potency ceiling and a benchmark for what this scaffold can achieve. A second-generation benzoylpiperidine derivative was found to inhibit human MAGL with an IC₅₀ of 80 nM, demonstrating potent, reversible inhibition [1]. In contrast, an earlier benzoylpiperidine lead compound (Compound 18) exhibited a significantly higher IC₅₀ of 11.7 µM [2].
| Evidence Dimension | MAGL Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class representative optimized derivative = 80 nM |
| Comparator Or Baseline | Less optimized benzoylpiperidine lead (Compound 18) = 11.7 µM |
| Quantified Difference | 146-fold increase in potency (lower IC₅₀) |
| Conditions | Human recombinant MAGL enzyme assay using 4-nitrophenyl acetate (4-NPA) as substrate [1]; similar assay conditions for Compound 18 [2]. |
Why This Matters
This demonstrates the benzoylpiperidine scaffold's high potential for optimization, indicating that even small modifications to the core structure, such as those present in the target compound, can yield dramatic improvements in target engagement.
- [1] Granchi C, et al. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. J Med Chem. 2019;62(4):1932-1958. View Source
- [2] Bononi G, Granchi C, et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2024;29(9):2031. View Source
